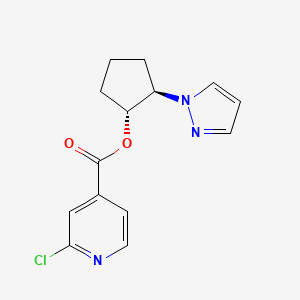
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide, also known as DAPH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential use in treating various diseases.
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
- Chemical groups like piperidines and carboxamides have been identified as potential lead molecules for synthesizing compounds with CNS activity. These functional groups are known to be involved in a wide range of CNS effects, including depression, euphoria, and convulsion (Saganuwan, 2017).
Antitubercular Activity
- Compounds structurally related to N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide have been evaluated for their anti-tubercular activity against various strains of M. tuberculosis. These compounds exhibited significant anti-TB activity and were non-cytotoxic, presenting a starting point for the rational design of new leads for anti-TB drugs (Asif, 2014).
Enzyme Inhibition for Diabetes Mellitus Treatment
- Piperidine derivatives are noted for their role in inhibiting DPP IV, a protein involved in the inactivation of incretin molecules. This inhibition is a validated target for treating type 2 diabetes mellitus, suggesting that compounds like N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide could have potential applications in diabetes treatment (Mendieta et al., 2011).
Chemokine Receptor Antagonists
- Piperidine derivatives, including compounds similar to N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide, have been studied as antagonists for the chemokine receptor CCR3. This receptor is implicated in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. Antagonists for this receptor, which includes various chemical classes of piperidine derivatives, are believed to provide a valuable approach for treating these conditions (Willems & IJzerman, 2009).
Synthesis of N-heterocycles
- Chiral sulfinamides, including tert-butanesulfinamide, have been utilized in the stereoselective synthesis of amines and derivatives, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. This methodology points towards potential applications in synthesizing N-heterocycles, a structural motif present in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Enzymatic Treatment of Organic Pollutants
- The enzymatic approach using oxidoreductive enzymes, along with redox mediators, has been shown to be effective in the degradation of various organic pollutants. This process, which involves enhancing the efficiency of degradation, suggests potential applications in environmental remediation and waste treatment (Husain & Husain, 2007).
properties
IUPAC Name |
4-(2-bromo-4-methylphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-3-5-15(14(18)7-11)20-10-13(9-19)23(21,22)17-6-4-12(2)8-16(17)20/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQGJNIKWRHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=C(C=C(C=C3)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427265.png)
![3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2427268.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2427271.png)
![3-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2427273.png)
![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)